molecular formula C8H9ClN2O2S B121960 4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde CAS No. 129880-84-8

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde

Cat. No. B121960
CAS RN: 129880-84-8
M. Wt: 232.69 g/mol
InChI Key: PXXGEJVHSHQARO-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde” appears to contain a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. It also contains a morpholino group, which is a common functional group in organic chemistry, and an aldehyde group, which is characterized by the presence of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the morpholino group, and the aldehyde group. The presence of these functional groups would likely confer certain chemical properties to the compound, such as its reactivity, polarity, and potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the aldehyde group is typically quite reactive and can undergo a variety of reactions, including oxidation and reduction reactions, nucleophilic addition reactions, and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the properties of its functional groups. For example, the presence of the polar aldehyde group and the potentially charged morpholino group could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde

The compound can be used in the synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde . A solution of morpholine was gradually added under stirring to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde in dichloromethane .

Synthesis of Coumarinyl Chalcones

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde can be used in the synthesis of coumarinyl chalcones . These chalcones have been shown to exhibit significant antioxidant potential .

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds.

Synthesis of Organotrifluoroborate Salts

The compound could potentially be used in the synthesis of organotrifluoroborate salts . These salts are often used in organic synthesis due to their stability and reactivity.

Tsuji–Trost Allylation

The compound could potentially be used in Tsuji–Trost allylation reactions . This is a palladium-catalyzed reaction used to form carbon-carbon bonds in organic synthesis.

Metathesis Reactions

The compound could potentially be used in metathesis reactions . This is a type of chemical reaction used to exchange the groups of atoms in chemical compounds.

Future Directions

The study of compounds containing thiazole rings is a vibrant field of research, given the biological activity of many such compounds. Future research could explore the synthesis of this compound, its reactivity, its potential biological activity, and its safety profile .

properties

IUPAC Name

4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c9-7-6(5-12)14-8(10-7)11-1-3-13-4-2-11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXGEJVHSHQARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376711
Record name 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde

CAS RN

129880-84-8
Record name 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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